Cas no 1805372-42-2 (2-Bromo-4-(difluoromethyl)-3-fluoro-6-iodopyridine)

2-Bromo-4-(difluoromethyl)-3-fluoro-6-iodopyridine structure
1805372-42-2 structure
Product Name:2-Bromo-4-(difluoromethyl)-3-fluoro-6-iodopyridine
CAS No:1805372-42-2
MF:C6H2BrF3IN
MW:351.890463352203
CID:4860722
Update Time:2025-07-23

2-Bromo-4-(difluoromethyl)-3-fluoro-6-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-(difluoromethyl)-3-fluoro-6-iodopyridine
    • Inchi: 1S/C6H2BrF3IN/c7-5-4(8)2(6(9)10)1-3(11)12-5/h1,6H
    • InChI Key: VGHGGVDAIATMTP-UHFFFAOYSA-N
    • SMILES: IC1=CC(C(F)F)=C(C(=N1)Br)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 160
  • XLogP3: 3.3
  • Topological Polar Surface Area: 12.9

2-Bromo-4-(difluoromethyl)-3-fluoro-6-iodopyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029060546-1g
2-Bromo-4-(difluoromethyl)-3-fluoro-6-iodopyridine
1805372-42-2 97%
1g
$1,445.30 2022-04-01

Additional information on 2-Bromo-4-(difluoromethyl)-3-fluoro-6-iodopyridine

Research Brief on 2-Bromo-4-(difluoromethyl)-3-fluoro-6-iodopyridine (CAS: 1805372-42-2) in Chemical Biology and Pharmaceutical Applications

The compound 2-Bromo-4-(difluoromethyl)-3-fluoro-6-iodopyridine (CAS: 1805372-42-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This halogen-rich pyridine derivative serves as a critical building block for the synthesis of complex molecules, particularly in the development of agrochemicals and pharmaceuticals. Its unique combination of bromo, fluoro, difluoromethyl, and iodo substituents offers multiple sites for selective functionalization, making it a valuable intermediate in cross-coupling reactions and other transformative chemical processes.

Recent studies have highlighted the role of 2-Bromo-4-(difluoromethyl)-3-fluoro-6-iodopyridine in the synthesis of novel heterocyclic compounds with potential biological activity. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in Suzuki-Miyaura cross-coupling reactions to generate biaryl derivatives with enhanced pharmacokinetic properties. The electron-withdrawing effects of the fluorine and difluoromethyl groups were found to significantly influence the reactivity of the pyridine ring, enabling the formation of stable intermediates for further derivatization.

In addition to its synthetic applications, this compound has been investigated as a precursor for radiopharmaceuticals. The iodine substituent at the 6-position allows for radioiodination, making it a candidate for positron emission tomography (PET) tracer development. A recent study published in Nuclear Medicine and Biology explored the use of 2-Bromo-4-(difluoromethyl)-3-fluoro-6-iodopyridine in the synthesis of fluorine-18 labeled probes for imaging applications, showcasing its potential in diagnostic medicine.

The agrochemical industry has also shown interest in this compound due to its structural similarity to known herbicides and fungicides. Research conducted by Bayer AG in 2024 revealed that derivatives of 2-Bromo-4-(difluoromethyl)-3-fluoro-6-iodopyridine exhibit potent inhibitory activity against fungal pathogens, particularly in the protection of cereal crops. The presence of multiple halogens contributes to improved binding affinity to target enzymes, while the difluoromethyl group enhances membrane permeability.

Despite these promising applications, challenges remain in the large-scale synthesis and purification of 2-Bromo-4-(difluoromethyl)-3-fluoro-6-iodopyridine. Recent advances in continuous flow chemistry, as reported in Organic Process Research & Development, have addressed some of these issues by improving yield and reducing hazardous waste generation. These methodological improvements are expected to facilitate broader adoption of this compound in industrial settings.

Looking ahead, researchers anticipate that 2-Bromo-4-(difluoromethyl)-3-fluoro-6-iodopyridine will play an increasingly important role in fragment-based drug discovery, where its compact yet highly functionalized structure can serve as a starting point for the development of targeted therapies. Ongoing studies are exploring its potential in kinase inhibitor design and as a scaffold for protein-protein interaction modulators. The compound's versatility and the growing body of research surrounding it suggest that it will remain a focus of chemical biology investigations in the coming years.

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